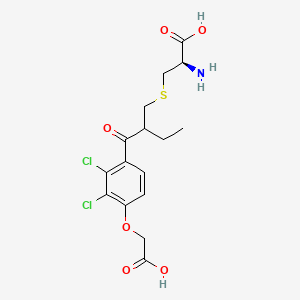

システイン-エタクリン酸

説明

Ethacrynic Acid L-Cysteine Adduct is a biochemical compound with the molecular formula C16H19Cl2NO6S and a molecular weight of 424.3 g/mol . It is formed by the reaction of ethacrynic acid with L-cysteine, resulting in a compound that has significant applications in proteomics research . Ethacrynic acid itself is a diuretic agent known for its ability to inhibit the Na-K-2Cl cotransporter, primarily in the thick ascending limb of the loop of Henle .

科学的研究の応用

Therapeutic Uses

Cancer Treatment : Recent research has highlighted the potential of EAC in oncology. Ethacrynic acid itself has been shown to exhibit selective cytotoxicity against chronic lymphocytic leukemia (CLL) cells by inhibiting Wnt/β-catenin signaling pathways . The L-cysteine adduct may enhance these effects through its ability to modulate oxidative stress and influence cellular signaling pathways.

Renal Applications : Given its diuretic properties, EAC may be beneficial in managing conditions associated with fluid overload, such as heart failure and renal impairment. Its use could extend to patients with sulfonamide allergies who require diuretics but cannot tolerate traditional loop diuretics like furosemide .

Case Studies and Research Findings

Several studies have documented the effects and applications of EAC:

- Cytotoxicity in CLL : A study demonstrated that EAC exhibited selective cytotoxicity towards primary CLL cells with a mean inhibitory concentration significantly lower than that observed in normal cells . This selectivity suggests that EAC could be developed as a targeted therapy for CLL.

- Thiol Adducts and Diuretic Response : Research into various thiol adducts of ethacrynic acid indicated that the cysteine adduct was particularly effective at producing diuretic responses comparable to those of ethacrynic acid itself . This finding supports the potential clinical utility of EAC in treating edema.

- Inhibition of GST Activity : In vitro studies have confirmed that EAC effectively inhibits GST activity, which could enhance the therapeutic index of co-administered chemotherapeutics by preventing drug resistance mechanisms commonly seen in tumors .

Comparative Data Table

| Property | Ethacrynic Acid | Ethacrynic Acid L-Cysteine Adduct |

|---|---|---|

| Diuretic Activity | High | Moderate to High |

| Cytotoxicity Against CLL | Selective | Enhanced Selectivity |

| GST Inhibition | Yes | Yes |

| Clinical Use in Cancer | Emerging | Promising as an Adjuvant |

| Use in Renal Conditions | Yes | Yes |

作用機序

Target of Action

Cysteine-Ethacrynic Acid, also known as Ethacrynic Acid L-Cysteine Adduct, primarily targets the Na-K-2Cl cotransporter (NKCC2) . This transporter is present in the thick ascending loop of Henle and muculo dens .

Mode of Action

The compound inhibits the symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules . This pharmacological action results in the excretion of these ions, increased urinary output, and reduction in extracellular fluid .

Biochemical Pathways

The biosynthesis of cysteine from serine in bacteria is carried out by a two-step pathway beginning with the O-acetylation of serine, followed by O-replacement of the acetyl group by sulfide or thiosulfate . Some microorganisms can also use methionine or cysteine-derived compounds such as glutathione as a sole sulfur source .

Pharmacokinetics

Ethacrynic acid is a potent diuretic which, if given in excessive amounts, can lead to a profound diuresis with water and electrolyte depletion . Careful medical supervision is required; dosage selection and titration should be adjusted to the individual patient’s needs .

Result of Action

The compound’s action results in the regulation of cancer hallmark processes such as proliferation, apoptosis, migration and invasion, angiogenesis, inflammation, energy metabolism, and the increase of inhibitory growth factors through various mechanisms .

Action Environment

The efficacy and stability of Cysteine-Ethacrynic Acid can be influenced by various environmental factors. For instance, its cytotoxicity varies among different cancer cells, with breast cancer, malignant glioma, and prostate cancer cells being more sensitive .

生化学分析

Biochemical Properties

Cysteine-ethacrynic acid is known to interact with various enzymes and proteins. Ethacrynic acid, a component of this compound, is known to inhibit symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules . This pharmacological action results in excretion of these ions, increased urinary output, and reduction in extracellular fluid .

Cellular Effects

Cysteine-ethacrynic acid has been shown to have significant effects on various types of cells. For instance, ethacrynic acid has been shown to regulate cancer hallmark processes such as proliferation, apoptosis, migration and invasion, angiogenesis, inflammation, energy metabolism, and the increase of inhibitory growth factors through various mechanisms .

Molecular Mechanism

The molecular mechanism of action of Cysteine-ethacrynic acid involves its interaction with various biomolecules. Ethacrynic acid inhibits symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules . This pharmacological action results in excretion of these ions, increased urinary output, and reduction in extracellular fluid .

Temporal Effects in Laboratory Settings

It is known that ethacrynic acid, a component of this compound, has been shown to regulate cancer hallmark processes such as proliferation, apoptosis, migration and invasion, angiogenesis, inflammation, energy metabolism, and the increase of inhibitory growth factors through various mechanisms .

Dosage Effects in Animal Models

It is known that ethacrynic acid, a component of this compound, has been shown to regulate cancer hallmark processes such as proliferation, apoptosis, migration and invasion, angiogenesis, inflammation, energy metabolism, and the increase of inhibitory growth factors through various mechanisms .

Metabolic Pathways

It is known that cysteine, a component of this compound, is an indispensable substrate to produce numerous key molecules, including glutathione, acetyl-CoA, and Fe-S clusters .

Transport and Distribution

It is known that cysteine, a component of this compound, can be transported through Excitatory Amino Acid Transporter 3 (EAAT3) .

Subcellular Localization

The subcellular localization of Cysteine-ethacrynic acid is not well-studied. It is known that cysteine, a component of this compound, is synthesized from serine through different pathways in different organism groups. In bacteria and plants, cysteine is converted from serine (via acetylserine) by transfer of hydrogen sulfide .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethacrynic Acid L-Cysteine Adduct involves the reaction of ethacrynic acid with L-cysteine. Ethacrynic acid, which contains an α, β-unsaturated ketone, reacts with the thiol group of L-cysteine to form the adduct. The reaction typically occurs in an aqueous buffer solution at a pH of 7.4 . The conditions for a rapid and selective reaction of thiols with ethacrynic acid have been well investigated, ensuring high yield and purity of the product .

Industrial Production Methods: While specific industrial production methods for Ethacrynic Acid L-Cysteine Adduct are not extensively documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. The process would involve controlled reaction conditions to ensure consistency and quality of the final product.

化学反応の分析

Types of Reactions: Ethacrynic Acid L-Cysteine Adduct primarily undergoes substitution reactions due to the presence of the α, β-unsaturated ketone in ethacrynic acid, which reacts with thiol groups .

Common Reagents and Conditions:

Reagents: Ethacrynic acid, L-cysteine, aqueous buffer solutions.

Conditions: pH 7.4, room temperature, aqueous medium.

Major Products: The major product of the reaction between ethacrynic acid and L-cysteine is the Ethacrynic Acid L-Cysteine Adduct itself. This adduct is stable and can be used in various biochemical applications .

類似化合物との比較

N-acetyl-L-cysteine: Another thiol-containing compound that can react with ethacrynic acid.

Captopril: An antihypertensive agent that also contains a thiol group and can form adducts with ethacrynic acid.

Uniqueness: Ethacrynic Acid L-Cysteine Adduct is unique due to its specific formation from ethacrynic acid and L-cysteine, resulting in a compound with distinct biochemical properties and applications. Its ability to inhibit the Wnt/β-catenin signaling pathway sets it apart from other similar compounds .

生物活性

Ethacrynic acid (EA) is a potent diuretic agent that has been studied for its biological activities, particularly in its adduct form with L-cysteine. This compound exhibits unique pharmacological properties that differentiate it from EA alone, making it a subject of interest in various biomedical research fields.

The biological activity of the ethacrynic acid L-cysteine adduct primarily involves its interaction with cellular transport mechanisms and signaling pathways.

- Inhibition of Na-K-2Cl Cotransport : The EA-L-cysteine adduct has been shown to inhibit the Na-K-2Cl cotransporter with an IC50 value of M, making it significantly more potent than EA itself. This inhibition is rapid and reversible, differing from the irreversible action of EA, which suggests a unique mechanism of action for the adduct .

- Wnt/β-Catenin Signaling Pathway : EA has been identified as a selective inhibitor of the Wnt/β-catenin signaling pathway. In studies involving chronic lymphocytic leukemia (CLL) cells, EA was found to induce apoptosis by destabilizing the LEF-1/β-catenin complex, leading to decreased expression of target genes such as cyclin D1 and fibronectin. The presence of N-acetyl-L-cysteine (NAC) protected against EA-induced cytotoxicity, indicating that thiol reactivity plays a critical role in its mechanism .

Comparative Biological Activity

The following table summarizes the biological activities and effects observed with ethacrynic acid and its L-cysteine adduct:

| Compound | IC50 (µM) | Mechanism of Action | Effect on CLL Cells |

|---|---|---|---|

| Ethacrynic Acid (EA) | 40 - 200 | Inhibits glutathione S-transferase, increases oxidative stress | Induces apoptosis |

| Ethacrynic Acid L-Cysteine Adduct | Inhibits Na-K-2Cl cotransport, reversible action | Selectively cytotoxic with an IC50 of ~8.56 | |

| N-acetyl-L-cysteine (NAC) | - | Protects against oxidative stress, inhibits EA effects | Prevents apoptosis induced by EA |

Case Studies and Research Findings

- Chronic Lymphocytic Leukemia (CLL) : A study demonstrated that EA selectively induces cell death in primary CLL cells at low concentrations (mean IC50 of 8.56 µM), highlighting its potential as a targeted therapy . The findings suggest that EA's interaction with proteins involved in Wnt signaling may offer new therapeutic avenues for treating CLL.

- Diuretic Activity : Research indicates that the cysteine adduct retains diuretic activity comparable to EA when administered in vivo. Studies involving canine models showed that the cysteine adduct effectively increased renal outflow facility, similar to EA . This suggests that the adduct could be utilized for enhanced therapeutic effects in diuresis.

- Thiol Reactivity and Cytotoxicity : The reactivity of the α, β-unsaturated ketone in EA is crucial for its biological effects. Thiol adducts like the cysteine derivative can liberate EA under specific conditions, contributing to both its diuretic and cytotoxic properties .

特性

IUPAC Name |

(2R)-2-amino-3-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19Cl2NO6S/c1-2-8(6-26-7-10(19)16(23)24)15(22)9-3-4-11(14(18)13(9)17)25-5-12(20)21/h3-4,8,10H,2,5-7,19H2,1H3,(H,20,21)(H,23,24)/t8?,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVLLFXKDHUWAH-HTLJXXAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CSCC(C(=O)O)N)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CSC[C@@H](C(=O)O)N)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747716 | |

| Record name | S-{2-[4-(Carboxymethoxy)-2,3-dichlorobenzoyl]butyl}-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51246-37-8 | |

| Record name | Ethacrynic acid-cysteine conjugate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051246378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-{2-[4-(Carboxymethoxy)-2,3-dichlorobenzoyl]butyl}-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHACRYNIC ACID-CYSTEINE CONJUGATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE93CB7QJ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。